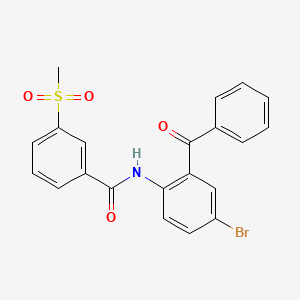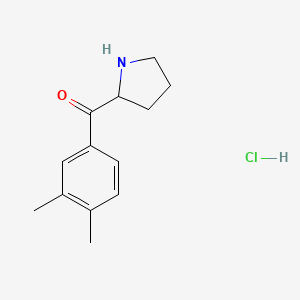
2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions and synthetic strategies vary, but the goal is to introduce the benzoyl group at the appropriate position on the pyrrolidine ring. Additionally, functionalization of preformed pyrrolidine rings (such as proline derivatives) is another approach .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a 3,4-dimethylbenzoyl group attached. The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins .
科学的研究の応用
Organic Synthesis and Diverse Compound Libraries
Compounds similar to "2-(3,4-Dimethylbenzoyl)pyrrolidine hydrochloride" serve as starting materials or intermediates in the synthesis of a wide array of structurally diverse libraries. For instance, the generation of a diverse library through alkylation and ring closure reactions showcases the utility of certain key compounds in synthesizing dithiocarbamates, thioethers, and various cyclic compounds such as pyrazolines, pyridines, and benzodiazepines (Roman, 2013). This underlines the importance of such chemicals in expanding the chemical space for potential pharmaceuticals, agrochemicals, and material science applications.
Catalysts and Reaction Mechanisms
Derivatives of pyrrolidine hydrochloride compounds can act as effective catalysts in chemical reactions. For example, "4-(N,N-Dimethylamino)pyrrolidine hydrochloride" has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, indicating the potential for pyrrolidine derivatives to facilitate efficient synthesis processes (Liu et al., 2014). This highlights the role of such compounds in developing sustainable and eco-friendly chemical processes.
Material Science and Polymer Chemistry
Compounds related to "this compound" find applications in material science, particularly in the synthesis of novel polymers. The development of new polyimides derived from specific dianhydride monomers and aromatic diamines, incorporating pyridine moieties, showcases the utility in creating materials with specific thermal, mechanical, and electronic properties (Wang et al., 2006). This is crucial for advancing technologies in electronics, aerospace, and automotive industries.
Medicinal Chemistry and Drug Discovery
The structural motifs found in "this compound" and its derivatives are integral to the discovery and development of new pharmaceutical agents. For example, the synthesis of novel non-peptide bradykinin B2 receptor antagonists utilizing related structural frameworks indicates the potential for designing drugs with improved pharmacological profiles (Abe et al., 1998). Such research is foundational in the ongoing quest for new therapeutics for various diseases.
特性
IUPAC Name |
(3,4-dimethylphenyl)-pyrrolidin-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-9-5-6-11(8-10(9)2)13(15)12-4-3-7-14-12;/h5-6,8,12,14H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSRABWFHXAMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
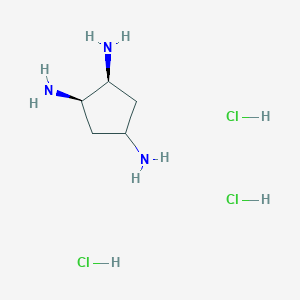
![(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2916021.png)
![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)
![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)
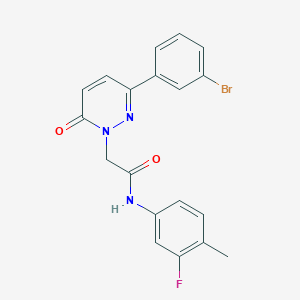
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2916027.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2916028.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)
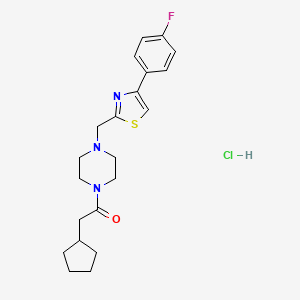

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)
